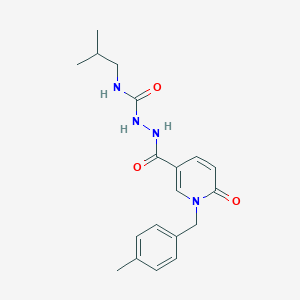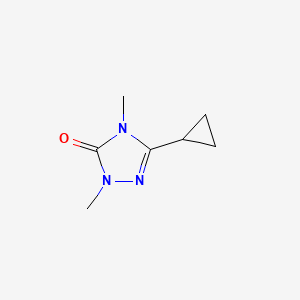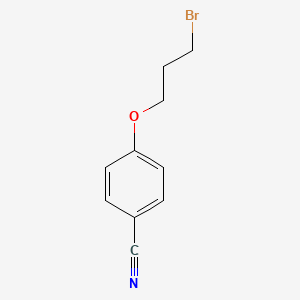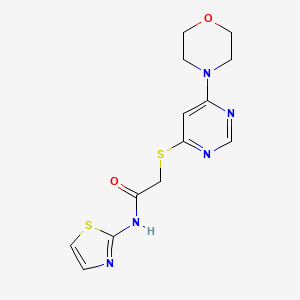![molecular formula C16H10ClF3N4O2 B2966824 5-(3-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]triazolidine-4-carboxamide CAS No. 2034341-90-5](/img/structure/B2966824.png)
5-(3-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]triazolidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound you’re asking about contains several distinct groups. The trifluoromethoxy group is a chemical group –O– CF3. It can be seen as a methoxy group –O– CH3 whose hydrogen atoms are replaced by fluorine atoms . Compounds having this functional group are of some relevance as pharmaceuticals .
Molecular Structure Analysis
The trifluoromethoxy group has a molecular structure –O– CF3 . It’s similar to a methoxy group, but with the hydrogen atoms replaced by fluorine atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, a compound with a trifluoromethoxy group would likely have different properties than a similar compound with a methoxy group due to the presence of the highly electronegative fluorine atoms .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Characterization
Studies on compounds similar to 5-(3-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]triazolidine-4-carboxamide, such as 1,2,3-triazole and 1,2,4-triazole derivatives, emphasize their importance in organic synthesis and drug discovery. These compounds serve as key scaffolds in the development of new drugs due to their diverse biological activities and potential for structural variation. The synthesis of 1,4-disubstituted 1,2,3-triazoles through the copper(I)-catalyzed azide-alkyne cycloaddition reaction, known as a click reaction, is a significant advancement in the field. This method offers a simple, selective, and efficient approach to constructing triazole compounds, which can be further modified for various applications (Kaushik et al., 2019).
Biological Applications
The antimicrobial properties of triazole derivatives, including 1,2,3-triazole and 1,2,4-triazole, against various bacterial strains such as Staphylococcus aureus, are well-documented. These compounds inhibit key bacterial enzymes and have shown potential as dual-action antibacterial agents. For example, the 1,2,3-triazole-cephalosporin hybrid cefatrizine and the 1,2,3-triazole-oxazolidinone hybrid radezolid are clinically used to treat bacterial infections. The development of triazole-containing hybrids highlights the versatility of triazole rings in designing compounds with broad-spectrum antibacterial activity against drug-resistant bacteria (Li & Zhang, 2021).
Environmental Impact and Safety
Research on chlorinated compounds related to this compound has raised concerns about their environmental impact and safety. Chlorinated hydrocarbons and related compounds have been found to be contaminants in various environmental matrices, posing risks to aquatic organisms and potentially to human health. The degradation products of these compounds can be more toxic and persistent, leading to long-term environmental challenges (Kimbrough, 1972).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(3-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]triazolidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF3N4O2/c17-10-3-1-2-9(8-10)13-14(23-24-22-13)15(25)21-11-4-6-12(7-5-11)26-16(18,19)20/h1-8,13-14,22-24H,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBEKUEHFXDVPTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2C(NNN2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-cyclohexyl-N-[(6-nitro-2H-1,3-benzodioxol-5-yl)methyl]aniline](/img/structure/B2966746.png)

![N-(4-(2-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-2-oxoethyl)phenyl)acetamide](/img/structure/B2966750.png)
![2-(5-(4-acetylpiperazin-1-yl)-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2966751.png)


![5-Ethyl-4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2966757.png)




